5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that features a naphthalene moiety linked to an oxazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid typically involves the reaction of naphthalen-2-ol with an appropriate oxazole precursor under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield corresponding amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(naphthalen-1-yloxy)methyl]-1,2-oxazole-3-carboxylic acid
- 5-[(phenylmethoxy)methyl]-1,2-oxazole-3-carboxylic acid
- 5-[(benzylmethoxy)methyl]-1,2-oxazole-3-carboxylic acid
Uniqueness
5-[(naphthalen-2-yloxy)methyl]-1,2-oxazole-3-carboxylic acid is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
932830-34-7 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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